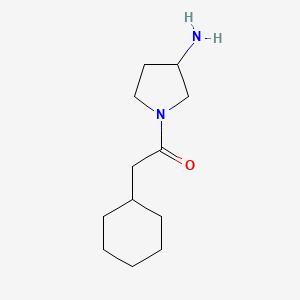
1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one
説明
Pyrrolidine is a five-membered nitrogen heterocycle . It’s a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. For instance, they can be used in the synthesis of various alkaloids and unusual β-amino acids .Physical And Chemical Properties Analysis
Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents .科学的研究の応用
Chemical Synthesis and Transformations
1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one and its structural derivatives show versatility in chemical reactions. The compound, especially in its 3-aminopyrrolidin-2-one form, participates in reactions with benzaldehyde to form azomethines. These azomethines can then be transformed into N-substituted 3-aminopyrrolidin-2-ones through reduction, showcasing a pathway for the synthesis of complex organic molecules. The reactivity of this compound extends to its interaction with NaNO2 in acetic acid, leading to the formation of acetoxy or unsaturated derivatives, indicating its utility in synthesizing a variety of chemical structures (Kostyuchenko et al., 2009).
Pharmacological Applications
The compound's derivatives, such as fluoropyrrolidine dipeptidyl peptidase-IV (DPP-IV) inhibitors, are significant in pharmacology. They undergo metabolic activation in rat liver microsomes, a process that is essential for their pharmacological efficacy. The formation of chemically reactive intermediates during this process, as evidenced by the binding to rat liver microsomal protein and the formation of GSH or NAC conjugates, highlights the compound's role in drug metabolism and potential therapeutic applications (Xu et al., 2004).
Catalytic Applications
The aminopyrrolidine structure is also notable in catalysis. Lanthanide ionic complexes derived from chiral, substituted binaphthylamine ligands, which include aminopyrrolidine derivatives, have been synthesized and used as catalysts for hydroamination/cyclization of certain compounds. The ytterbium complexes, in particular, have shown high activity and enantioselectivity, indicating the potential of aminopyrrolidine derivatives in asymmetric catalysis and synthesis of optically active compounds (Collin et al., 2005).
Safety And Hazards
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-cyclohexylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-6-7-14(9-11)12(15)8-10-4-2-1-3-5-10/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRUPVMKWLTZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-cyclohexylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



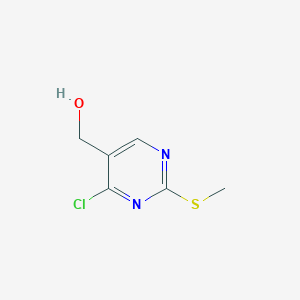
![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)
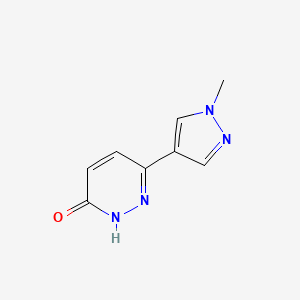
![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)
![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468053.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)
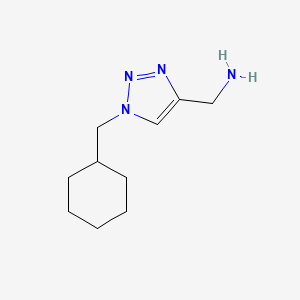
![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

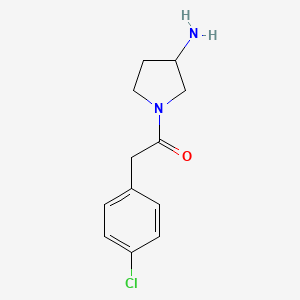
![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468068.png)